1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate

Lipophilicity Drug design Physicochemical property

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303973-12-7, molecular formula C₁₃H₂₂FNO₄, MW 275.32) is a 3-fluoro-substituted piperidine-1,4-dicarboxylate bearing orthogonal N-Boc and 4-ethyl ester protecting groups. The computed LogP of 2.53 differentiates it from its non-fluorinated analog, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4, XLogP3 1.8), by approximately +0.73 log units, reflecting the lipophilicity-enhancing effect of the 3-fluoro substituent.

Molecular Formula C13H22FNO4
Molecular Weight 275.32 g/mol
Cat. No. B15051148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate
Molecular FormulaC13H22FNO4
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1F)C(=O)OC(C)(C)C
InChIInChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3
InChIKeyJCJRZLHZGHPDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303973-12-7): Core Physicochemical and Structural Identity for Procurement Evaluation


1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303973-12-7, molecular formula C₁₃H₂₂FNO₄, MW 275.32) is a 3-fluoro-substituted piperidine-1,4-dicarboxylate bearing orthogonal N-Boc and 4-ethyl ester protecting groups . The computed LogP of 2.53 differentiates it from its non-fluorinated analog, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4, XLogP3 1.8), by approximately +0.73 log units, reflecting the lipophilicity-enhancing effect of the 3-fluoro substituent [1]. The compound serves as a strategic fluorinated building block in medicinal chemistry, most notably as an intermediate en route to 3-fluoropiperidine-containing T-type calcium channel antagonists and NMDA NR2B modulators, where the fluorine atom at the 3-position confers distinct conformational, electronic, and pharmacokinetic-modulating properties that are not achievable with non-fluorinated or regioisomeric analogs [2][3].

Why 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Piperidine Dicarboxylates


Direct substitution of 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate with its non-fluorinated counterpart (CAS 142851-03-4), the 4-fluoro regioisomer (CAS 1303974-40-4), or the methyl ester analog (CAS 1303974-48-2) introduces measurable liabilities in downstream synthetic utility and final compound properties. The 3-fluoro substituent lowers piperidine nitrogen basicity by approximately 1–2 pKa units relative to the non-fluorinated piperidine core, a critical determinant of hERG channel off-target liability and oral absorption in the ultimate drug candidates [1]. Furthermore, the orthogonal N-Boc (acid-labile) and 4-ethyl ester (base-labile) protecting groups enable sequential, chemoselective deprotection—a synthetic control that is lost when substituting with analogs bearing identical ester groups at both positions or with mono-protected variants . The quantitative evidence below establishes why these differences are consequential for scientific selection.

Quantitative Differentiation Evidence for 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate Against Closest Analogs


Lipophilicity Modulation: +0.73 LogP Shift Relative to Non-Fluorinated Analog

The target compound exhibits a computed LogP of 2.53 , compared to an XLogP3 of 1.8 for the non-fluorinated analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4) [1]. This +0.73 log unit increase represents a meaningful shift in lipophilicity that can influence membrane permeability, plasma protein binding, and metabolic clearance of downstream drug candidates derived from this intermediate. The 4-fluoro regioisomer (1-tert-butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, CAS 1303974-40-4) shares an identical molecular weight (275.32 g/mol) but differs in fluorine placement, yielding a distinct LogP and electronic distribution profile [2].

Lipophilicity Drug design Physicochemical property

Piperidine Basicity Reduction: ~1.7–2.3 pKa Unit Decrease from 3-Fluoro Substitution

Fluorine substitution at the 3-position of the piperidine ring reduces the conjugate acid pKa (pKaH) of the piperidine nitrogen. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that 3-fluoropiperidine derivatives exhibit pKa values approximately 8.9–9.3, compared to ~11.2 for unsubstituted piperidine [1]. For N-Boc-protected 3-fluoropiperidine derivatives, the predicted pKa is approximately 8.88 ± 0.40 . In the context of T-type calcium channel antagonists, reducing piperidine basicity by 1–2 log units was shown to be essential for improving selectivity over hERG channels: non-fluorinated compound 6 (pKaH ~10.5) exhibited hERG IC₅₀ = 135 nM, whereas 3-axial fluoropiperidine 30 (pKaH ~8.5) achieved hERG IC₅₀ > 4,000 nM—a >30-fold improvement in hERG selectivity [2]. While these data derive from advanced amide analogs rather than the dicarboxylate intermediate itself, the pKa-modulating effect originates from the 3-fluoropiperidine core that the target compound delivers.

Basicity pKa hERG off-target liability

Orthogonal Protecting Group Strategy: Sequential Chemoselective Deprotection Not Achievable with Symmetric Diester Analogs

The target compound features two chemically distinct carboxyl protecting groups: an acid-labile tert-butyl carbamate (Boc) on the piperidine nitrogen and a base-labile ethyl ester at the 4-position. This orthogonal arrangement permits selective N-deprotection under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the 4-ethyl ester intact, or selective 4-ester hydrolysis under basic conditions (e.g., LiOH/THF/H₂O) without disturbing the Boc group . In contrast, the close analog 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate (CAS 1303974-48-2) affords the same Boc/ester orthogonality but introduces a methyl ester with different steric and electronic properties, while symmetric diester analogs lack orthogonal deprotection entirely, forcing simultaneous deprotection that limits synthetic versatility .

Orthogonal protection Chemoselective synthesis Boc deprotection Ester hydrolysis

3-Axial Fluorine Conformational Preference: Stereoelectronic Control Not Available with 4-Fluoro or Non-Fluorinated Analogs

In 3-fluoropiperidine systems, the fluorine atom exhibits a pronounced preference for the axial orientation due to stabilizing hyperconjugative and electrostatic interactions (the 'fluorine gauche effect'), a phenomenon extensively characterized by NMR and X-ray crystallography [1]. This axial preference persists in N-protected 3-fluoropiperidine derivatives and has been exploited in medicinal chemistry to conformationally constrain the piperidine ring. In the J. Med. Chem. 2008 study, the 3-axial fluoropiperidine derivative (compound 30) was 2-fold more potent in the depolarized FLIPR T-type calcium channel assay (IC₅₀ = 32 ± 10 nM) compared to its non-fluorinated counterpart (compound 6, IC₅₀ = 61 ± 16 nM), while the 3-equatorial fluoro (trans) isomer (compound 32) was 8-fold weaker than compound 6 (IC₅₀ = 411 ± 112 nM) [2]. The target compound, as a 3-fluoropiperidine-1,4-dicarboxylate, can serve as a precursor to both axial and equatorial fluoro diastereomers depending on subsequent synthetic transformations, enabling access to the therapeutically validated axial fluoro conformation.

Conformational analysis Axial fluorine Stereoelectronic effect Fluorine gauche effect

Metabolic Stability of the 3-Fluoropiperidine Core: High Intrinsic Microsomal Clearance Stability Demonstrated Across the Fluorinated Heterocycle Series

In a systematic study of intrinsic microsomal clearance (Cl_int) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all fluorinated piperidine compounds—including the 3-fluoropiperidine subclass—demonstrated high metabolic stability, with the single exception being the 3,3-difluoroazetidine derivative [1]. This is consistent with the well-established principle that fluorine substitution at metabolically labile positions blocks CYP450-mediated oxidation. While direct Cl_int data for the target dicarboxylate intermediate itself are not reported, the 3-fluoropiperidine core it contains is the structural determinant of this metabolic stability effect. The non-fluorinated piperidine analog lacks this oxidative metabolic block and is therefore expected to be more rapidly cleared, a difference that propagates into final drug candidates [2].

Metabolic stability Microsomal clearance CYP450 Fluorine block

Patent-Validated Intermediate for T-Type Calcium Channel and NMDA NR2B Antagonist Programs

3-Fluoropiperidine-1,4-dicarboxylate derivatives are explicitly claimed as intermediates or structural precursors in two major patent families: (1) Merck's T-type calcium channel antagonist program (US 2010/0222387 A1), where 3-fluoropiperidine compounds demonstrated IC₅₀ values generally below 10 μM, with preferred compounds exhibiting IC₅₀ below 1 μM in T-type calcium channel FLIPR assays [1]; and (2) Merck's NMDA NR2B antagonist program (WO 2004/108705 A1), covering 3-fluoropiperidine-based compounds for treating Parkinson's disease, Alzheimer's disease, migraine, epilepsy, and pain [2]. Radiolabeling studies further demonstrated that 1,4-disubstituted 3-[¹⁸F]fluoropiperidines can serve as effective PET radiotracer precursors for NR2B NMDA receptor imaging, confirming the synthetic accessibility and utility of the 3-fluoropiperidine-1,4-dicarboxylate scaffold for radiopharmaceutical applications [3].

Patent intermediate T-type calcium channel NMDA NR2B CNS drug discovery

Procurement-Optimized Application Scenarios for 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate


Medicinal Chemistry: T-Type Calcium Channel Antagonist Lead Optimization

For medicinal chemistry teams pursuing selective T-type calcium channel (Cav3.1–3.3) antagonists for epilepsy, essential tremor, or Parkinson's disease, this intermediate provides the 3-fluoropiperidine core that was demonstrated to be essential for achieving >30-fold selectivity over hERG channels relative to non-fluorinated analogs [1]. The orthogonal Boc/ethyl ester protection enables sequential introduction of the N-amide and C4-carboxylate substituents identified in the Merck SAR campaign (compounds 6→30), where the 3-axial fluoro configuration delivered Cav3.2 IC₅₀ = 32 nM and hERG IC₅₀ > 4,000 nM [1]. Use of the non-fluorinated analog (CAS 142851-03-4) forfeits the basicity reduction and conformational control that produced this selectivity margin.

Radiopharmaceutical Development: ¹⁸F-Labeled PET Tracer Precursor Synthesis

The 1,4-disubstituted 3-fluoropiperidine scaffold has been validated for ¹⁸F-radiolabeling and application as PET radiotracers targeting NR2B NMDA receptors [2]. The target compound's orthogonal protecting groups allow late-stage functionalization after radiolabel introduction, a critical requirement for short-lived ¹⁸F isotopes (t₁/₂ = 109.8 min). Radiolabeling yields and specific activities reported for related 3-[¹⁸F]fluoropiperidine derivatives support the feasibility of using this intermediate class for imaging CNS receptor occupancy in preclinical and clinical studies [2].

Fragment-Based Drug Discovery: Fluorinated 3D Fragment Library Construction

For fragment-based drug discovery (FBDD) campaigns, this compound can serve as a medium-complexity fluorinated fragment (MW 275.32, 18 heavy atoms) that introduces three-dimensional character and a defined fluorine conformational bias. Systematic chemoinformatic analysis of fluorinated piperidine fragments has demonstrated that fluorine substitution notably lowers pKa and modulates lipophilicity in a position-dependent manner, providing measurable vectors for fragment optimization that are unavailable with non-fluorinated piperidine fragments [3]. The orthogonal protecting groups allow the fragment to be elaborated in two independent directions without additional protection/deprotection steps.

Process Chemistry: Multi-Kilogram Intermediate with Orthogonal Deprotection for Late-Stage Diversification

In process chemistry settings where a common intermediate feeds multiple final compounds (library or parallel synthesis), the Boc/ethyl ester orthogonality of this compound is a decisive advantage. The N-Boc group can be removed under acidic conditions to install diverse N-substituents, while the 4-ethyl ester can be independently hydrolyzed and coupled to diverse amines or alcohols . This dual diversification capability from a single intermediate reduces procurement complexity and inventory SKUs compared to maintaining separate non-fluorinated and fluorinated intermediate stocks.

Quote Request

Request a Quote for 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.